2-Methylcyclopentanone (CAS: 1120-72-5) is an alpha-methylated cyclic ketone that serves as a critical building block and specialty solvent in fine chemical synthesis [1]. Featuring a boiling point of approximately 139 °C and a density of 0.917 g/mL, this compound is distinguished by its sterically hindered alpha-carbon . In industrial and laboratory procurement, it is primarily sourced as a precursor for the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds, such as jasmonate analogs, where the pre-installed methyl group dictates downstream structural complexity [1].
Substituting 2-methylcyclopentanone with its unmethylated baseline analog, cyclopentanone, fundamentally alters reaction pathways and process efficiencies [1]. In synthetic workflows, the alpha-methyl group is not merely a solvent modifier but a critical steric handle; its absence eliminates the steric bias required for regioselective enolization and asymmetric Baeyer-Villiger oxidations, resulting in symmetric or undesired unmethylated products [2]. Furthermore, in process chemistry, the higher boiling point and increased lipophilicity of 2-methylcyclopentanone mean that a generic substitution would disrupt established thermal operating windows and organic-phase extraction efficiencies [1].
2-Methylcyclopentanone provides a tunable platform for enolization due to the steric hindrance of the alpha-methyl group. Under kinetic conditions (e.g., LDA at -78 °C), deprotonation occurs preferentially at the less hindered C5 position, whereas thermodynamic conditions favor the more substituted C2 enolate [1]. In contrast, unmethylated cyclopentanone yields only a single symmetric enolate, offering zero regiocontrol for subsequent functionalization [1].
| Evidence Dimension | Enolate symmetry and substitution control |
| Target Compound Data | Tunable C2 or C5 enolate formation depending on base and temperature |
| Comparator Or Baseline | Cyclopentanone (Yields 100% symmetric enolate, no regiocontrol) |
| Quantified Difference | 2 distinct enolate pathways vs. 1 symmetric pathway |
| Conditions | Standard enolization (LDA/THF at -78 °C vs. NaHMDS at RT) |
Essential for buyers synthesizing complex 1,2- or 1,3-disubstituted cyclopentyl APIs, where pre-existing stereocenters or regiocenters are strictly required.
During Baeyer-Villiger oxidation with peroxyacids, the secondary/tertiary carbon in 2-methylcyclopentanone exhibits a higher migratory aptitude than the primary carbon, selectively yielding 6-methyltetrahydro-2H-pyran-2-one [1]. Cyclopentanone, lacking this directing group, exclusively forms the unsubstituted delta-valerolactone [1].
| Evidence Dimension | Substituted lactone yield |
| Target Compound Data | Yields >90% 6-methyltetrahydro-2H-pyran-2-one |
| Comparator Or Baseline | Cyclopentanone (Yields 0% methyl-lactone; forms only delta-valerolactone) |
| Quantified Difference | Complete shift in lactone structure and substitution pattern |
| Conditions | Oxidation using mCPBA or Pt-catalyzed H2O2 |
Procurement of this specific isomer is mandatory when the target downstream product is a methyl-substituted lactone for fragrances or specialized polymers.
The addition of the alpha-methyl group significantly alters the bulk physicochemical properties of the solvent. 2-Methylcyclopentanone has a boiling point of approximately 139 °C and a calculated LogP of 0.69, compared to cyclopentanone's boiling point of 131 °C and LogP of 0.38 [1]. This makes 2-methylcyclopentanone less volatile and more hydrophobic, improving its retention in organic phases during aqueous workups [1].
| Evidence Dimension | Boiling Point and Hydrophobicity (LogP) |
| Target Compound Data | BP ~139 °C, LogP ~0.69 |
| Comparator Or Baseline | Cyclopentanone (BP ~131 °C, LogP ~0.38) |
| Quantified Difference | +8 °C higher boiling point, ~80% increase in lipophilicity |
| Conditions | Standard atmospheric pressure (760 mmHg) and standard partitioning conditions |
Provides a wider thermal operating window and better organic-phase recovery during large-scale industrial extractions compared to the baseline analog.
In TBADT-photocatalyzed C-H/C-C conversions, 2-methylcyclopentanone behaves differently than its positional isomer, 3-methylcyclopentanone. While 3-methylcyclopentanone undergoes highly selective beta-methine abstraction to form 1,6-diketones with quaternary carbons, 2-methylcyclopentanone's alpha-methyl group introduces steric hindrance that alters the abstraction profile, leading to divergent reaction pathways and requiring specific catalyst tuning [1].
| Evidence Dimension | beta-methine C-H abstraction selectivity |
| Target Compound Data | Altered/mixed selectivity due to alpha-steric hindrance |
| Comparator Or Baseline | 3-Methylcyclopentanone (High selectivity for beta-methine abstraction) |
| Quantified Difference | Divergent reaction pathways and major product distributions |
| Conditions | TBADT-photocatalyzed reaction with electron-deficient olefins (e.g., methyl vinyl ketone) |
Buyers developing photocatalytic functionalization routes must select the correct positional isomer, as the alpha- vs. beta-methyl position fundamentally changes the reaction outcome.
Directly utilizing the Baeyer-Villiger oxidation regioselectivity demonstrated in Section 3, 2-methylcyclopentanone is the preferred starting material for synthesizing 6-methyltetrahydro-2H-pyran-2-one [1]. This lactone is a critical monomer for biodegradable polyesters and a key building block in flavor and fragrance manufacturing.
Leveraging its tunable enolization profile, this compound is used in pharmaceutical synthesis where 1,2- or 1,3-disubstituted cyclopentane rings are required [2]. The pre-installed alpha-methyl group acts as a steric handle, allowing chemists to direct subsequent alkylations or aldol condensations to the desired carbon.
Due to its elevated boiling point (~139 °C) and higher LogP compared to unmethylated cyclopentanone, it serves as an effective specialty solvent for high-temperature organometallic reactions that require a polar, aprotic, cyclic ketone environment without the risk of premature solvent boil-off [2].